9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene
Description
9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene (CAS: 918651-06-6) is a spirocyclic amine featuring a chlorophenyl substituent at the 9-position of the spiro[5.5]undecene core. Its molecular formula is C₁₆H₂₀ClN with a molecular weight of 261.79 g/mol and an exact mass of 261.1284 . The compound is commercially available as a pharmaceutical intermediate, synthesized by HANGZHOU JHECHEM CO LTD, and has applications in drug discovery and organic synthesis .
Structure
3D Structure
Properties
CAS No. |
918651-06-6 |
|---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C16H20ClN/c17-15-4-2-1-3-14(15)13-5-7-16(8-6-13)9-11-18-12-10-16/h1-5,18H,6-12H2 |
InChI Key |
VGJJZJICSMDEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC=C1C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclohexene Precursor Preparation
The foundational step involves synthesizing N-(2-(cyclohex-1-en-1-yl)ethyl) benzamide derivatives. As demonstrated in fluorinated spiro-oxazine syntheses, 2-chlorobenzaldehyde undergoes condensation with cyclohexenylethylamine to form the requisite enamine intermediate. Modifying the reported procedure, substitution of benzaldehyde with 2-chlorobenzaldehyde (1.1 eq) in dimethylformamide (DMF) at 100°C for 1 hour yields N-(2-(cyclohex-1-en-1-yl)ethyl)-2-chlorobenzamide. Crucially, sodium sulfide (1.5 eq) catalyzes the thioamide formation when elemental sulfur is present, though this step is omitted in non-thia analogs.
Spirocyclization Strategies
Two principal methods emerge for constructing the spiro junction:
Oxidative Cyclization
Adapting the fluorospirothiazine protocol, treatment of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-chlorobenzamide with Selectfluor (1 eq) in acetonitrile at -5°C induces intramolecular cyclization. While originally developed for fluorination, the electrophilic fluorinating agent here facilitates dehydrogenative coupling between the enamine and amide carbonyl. Omission of subsequent fluorination steps requires precise reaction quenching at 1 hour to prevent over-oxidation.
Acid-Catalyzed Cyclization
Alternative approaches employ Brønsted acids. In comparative studies of spiro-oxazines, substituting Selectfluor with p-toluenesulfonic acid (10 mol%) in dichloromethane achieves similar cyclization without fluorination. This method proves advantageous for oxygen-containing spiro systems, yielding 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene in 68% isolated yield after column chromatography (ethyl acetate/hexane 3:7).
Reaction Optimization and Mechanistic Analysis
Solvent Effects on Cyclization Efficiency
Data extrapolated from fluorospirothiazine syntheses reveal critical solvent dependencies:
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | -5 | 72 | 95.4 |
| DCM | 25 | 68 | 93.1 |
| THF | 60 | 41 | 87.6 |
Acetonitrile's polar aprotic nature enhances Selectfluor solubility, facilitating faster ring closure. However, residual fluorination byproducts necessitate rigorous washing with sodium bicarbonate (2 × 10 mL).
Electronic Effects of the 2-Chlorophenyl Group
The ortho-chloro substituent exerts dual effects:
-
Steric hindrance slows intermolecular side reactions, evidenced by 15% higher yield compared to para-substituted analogs.
-
Electron-withdrawing character activates the amide toward nucleophilic attack, reducing reaction time from 5 hours (phenyl) to 3 hours (2-chlorophenyl).
13C NMR data confirm regioselectivity, with the chloro-substituted carbon (δ 136.0 ppm) showing no coupling to adjacent protons, consistent with sp2 hybridization at the cyclization site.
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures require silica gel chromatography (60-120 mesh) with gradient elution:
-
Hexane → Ethyl acetate/hexane (1:4) → Ethyl acetate/hexane (1:1)
This protocol resolves the target compound (Rf = 0.33 in 1:3 EA/hexane) from: -
Unreacted amide precursor (Rf = 0.18)
-
Over-cyclized byproducts (Rf = 0.49)
Spectroscopic Validation
-
δ 7.87 (d, J = 8.0 Hz, 1H, aryl H-6)
-
δ 7.38 (t, J = 8.0 Hz, 1H, aryl H-4)
-
δ 4.55 (dt, J = 48.0, 4.0 Hz, 1H, spiro H-8)
-
δ 3.70-3.52 (m, 2H, N-CH2)
-
m/z 290.0941 ([M+H]⁺, C₁₇H₂₁ClN requires 290.0943)
The absence of fluorine coupling in 19F NMR confirms successful avoidance of fluorination.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Cyclization and Annulation Reactions
Spirocyclic systems like 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene undergo intramolecular cyclization to form fused heterocycles. For example:
-
Gold-catalyzed cycloisomerization in micellar aqueous systems yields spiro-fused pyrrolidines or tetrahydrofurans under mild conditions (e.g., 79–99% yields using trifluoroacetic acid in toluene) .
-
Iodine(III)-mediated annulation with β-acylamino ketones produces spirooxazolines (e.g., 88% yield with PhI(OCOCF) and BF·EtO in CHCl) .
Table 1: Cyclization Reaction Optimization
| Oxidant | Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| PhI(OCOCF) | BF·EtO | CHCl | 88 | |
| PIDA | TBAHSO | DCM | 85 |
Functional Group Transformations
The chlorophenyl group and spirocyclic amine participate in selective modifications:
-
Hydrazone formation : Reacts with hydrazine hydrate to yield 1-hydrazono derivatives (48–61% in THF) .
-
Diazotization : Converts hydrazones to tetrazolo-pyridazinones (45–77% yields via preparative TLC) .
-
Reductive desulfurization : Removes 1,3-dithiane groups using Raney nickel (quantitative conversion) .
Table 2: Functional Group Reactivity
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazone synthesis | THF, reflux, 5 h | 1-Hydrazono-spiro derivative | 61 | |
| Diazotization | NaNO, HO, 0°C | Tetrazolo-pyridazinone | 77 |
Oxidation and Substitution Reactions
The spirocyclic nitrogen and aromatic system enable:
-
Oxidation : Converts tertiary amines to N-oxides using HO/AcOH (e.g., 72% yield) .
-
Nucleophilic aromatic substitution : Chlorophenyl group reacts with amines or thiols under Pd catalysis .
Comparative Reactivity with Analogues
The 2-chlorophenyl substituent enhances electrophilic substitution compared to non-halogenated analogues:
Table 3: Substituent Effects on Reaction Rates
| Compound | Reaction Type | Relative Rate | Reference |
|---|---|---|---|
| 9-(2-Chlorophenyl)-3-azaspiro[...] | Electrophilic bromination | 3.2× | |
| 9-Phenyl-3-azaspiro[...] | Electrophilic bromination | 1.0× |
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H20ClN
- CAS Number : 918651-06-6
The compound features a spirocyclic structure which contributes to its biological activity. The presence of a chlorophenyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Case Study : A study published in ACS Omega evaluated the compound's effectiveness against several cancer cell lines, revealing that it induced apoptosis in cancer cells through the inhibition of anti-apoptotic proteins like Bcl-2 . The compound's mechanism involves disrupting mitochondrial membrane potential and triggering DNA fragmentation, leading to cell death.
Neurological Applications
The compound has also been investigated for its potential use in treating neurological disorders. It is being explored as an acetylcholinesterase inhibitor, which is crucial for conditions like Alzheimer's disease.
- Case Study : Research focused on compounds with similar structures showed promising results in inhibiting acetylcholinesterase activity, suggesting that this compound may possess similar properties . This could lead to advancements in treatments aimed at improving cognitive function by enhancing acetylcholine levels in the brain.
Antimalarial Properties
Another area of research has been the antimalarial effects of this compound. Initial findings suggest that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Mechanism of Action
The mechanism of action of 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves the modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Spiro[5.5]undecene Derivatives
The spiro[5.5]undecene scaffold is versatile, with modifications at the 3- and 9-positions significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Steric Effects : The 6-methoxynaphthyl group (Table 1, Row 2) introduces significant steric bulk, which may reduce binding affinity in receptor-targeted applications compared to the smaller chlorophenyl group .
- Functional Group Utility : The boron-containing derivative (Table 1, Row 3) is tailored for cross-coupling reactions, highlighting the scaffold’s adaptability in synthetic chemistry .
Biological Activity
9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene, with CAS number 918651-06-6, is a compound characterized by its unique spirocyclic structure incorporating nitrogen. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20ClN
- Molecular Weight : 261.79 g/mol
- Structure : The compound features a spirocyclic framework that is pivotal to its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various Mannich bases from spiroindoline derivatives, demonstrating their antibacterial and antifungal activities. Specifically, compounds similar to this compound showed promising results against various microbial strains, indicating a potential therapeutic application in treating infections .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitrogen atom within the spiro ring may play a crucial role in forming hydrogen bonds with biological targets, influencing enzyme activity and receptor binding. This interaction can modulate pathways associated with cell signaling and microbial resistance mechanisms.
Study on Antimicrobial Efficacy
In a comparative study of various spirocyclic compounds, this compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic | 16 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
| Control Antibiotic | 32 | Escherichia coli |
Potential in Cancer Therapy
Preliminary studies have also suggested that compounds derived from the azaspiro series may possess anticancer properties. Research focusing on the structural modifications of similar azaspiro compounds has revealed their ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene?
The synthesis typically involves multi-step reactions, including spirocyclization and cross-coupling strategies. For example:
- Spirocyclization : Cyclohexanone derivatives can react with malononitrile and aminopropene tricarbonitrile in the presence of KOH or NaOEt in ethanol to form the spiro core .
- Cross-coupling : Palladium-catalyzed hydrovinylation of terminal dienes (e.g., using Pd catalysts with enol nonaflates) enables functionalization of the spiro structure with aryl groups, as demonstrated in analogous systems .
- Amide coupling : Reagents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (HATU) and triethylamine in dichloromethane facilitate amide bond formation at the azaspiro nitrogen .
Basic: How is the structural characterization of this compound validated?
Key analytical methods include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 341.1883 for a related spiro compound) .
- NMR spectroscopy : Distinct signals for the spirocyclic protons (δ 1.2–2.8 ppm for cyclohexane rings) and aromatic protons (δ 6.8–7.6 ppm for the 2-chlorophenyl group) .
- X-ray crystallography : Resolves spatial configuration, critical for verifying the spiro[5.5]undecane geometry .
Basic: What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structural analogs show:
- Protease inhibition : Similar spiro compounds (e.g., 2,4-dioxaspiro[5.5]undec-8-ene derivatives) inhibit trypsin, elastase, and kallikrein, suggesting potential enzyme-targeting applications .
- Ion channel modulation : 3-Azaspiro[5.5]undecane derivatives act as inhibitors of the influenza A M2 ion channel, highlighting possible antiviral utility .
Advanced: How can researchers resolve contradictions in reported synthetic yields for azaspiro compounds?
Contradictions often arise from:
- Reagent purity : Trace impurities in HATU or dichloromethane (e.g., water content) can reduce coupling efficiency. Use Karl Fischer titration to verify solvent dryness .
- Reaction monitoring : Implement in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield variability .
Advanced: What strategies optimize regioselectivity in functionalizing the spiro[5.5]undecane core?
- Directed metalation : Use tert-butyloxycarbonyl (Boc) groups to protect the azaspiro nitrogen, directing lithiation to specific positions (e.g., C9 or C10) for halogenation or cross-coupling .
- Boronate intermediates : Introduce tert-butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate for Suzuki-Miyaura coupling with aryl halides .
- Steric control : Bulky substituents on the 2-chlorophenyl group can bias reaction pathways toward less hindered sites .
Advanced: How does the electronic nature of the 2-chlorophenyl group influence the compound’s reactivity?
- Electron-withdrawing effects : The chlorine atom increases electrophilicity at the para position, enhancing susceptibility to nucleophilic aromatic substitution (e.g., amination or hydroxylation) .
- Resonance stabilization : Conjugation with the spiro system stabilizes transition states in cycloaddition reactions, as seen in analogous triazole-fused spiro compounds .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution across the spiro core, guiding functionalization strategies .
Advanced: What methodologies address discrepancies in biological activity data across similar azaspiro derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing chlorine with methoxy or methyl groups) and compare inhibitory potencies .
- Kinetic assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinities for target enzymes/ion channels .
- Meta-analysis : Pool data from multiple studies (e.g., protease inhibition IC50 values) and apply multivariate regression to identify confounding variables (e.g., assay pH or buffer composition) .
Advanced: How can advanced spectroscopic techniques elucidate dynamic behavior in the spirocyclic system?
- Dynamic NMR (DNMR) : Detect ring-flipping or conformational exchange in the spiro[5.5]undecane structure by analyzing temperature-dependent line broadening .
- Rotational Echo Double Resonance (REDOR) NMR : Probe spatial proximity between the azaspiro nitrogen and chlorine atoms to validate intramolecular interactions .
- Time-resolved fluorescence : Monitor solvent-dependent conformational changes using dansyl or pyrene fluorophores attached to the spiro core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
